2-(2-((4-bromophenyl)amino)-2-oxoethoxy)-N-(2-(methyl(phenyl)amino)-2-oxoethyl)benzamide, also known by its CAS number 1462267-08-8, is a complex organic compound that belongs to a class of salicylic acid derivatives. This compound has garnered attention for its potential applications in pharmacology, particularly as a pharmacological chaperone aimed at enhancing the activity of misfolded enzymes associated with certain genetic disorders, such as Gaucher disease .
This compound is classified under the category of benzamides and is recognized for its structural complexity, which includes multiple functional groups such as amines and oxoethoxy moieties. It has been identified as a lead compound in various studies focusing on enzyme activation . The molecular formula for this compound is C24H22BrN3O4, with a molecular weight of 496.35 g/mol .
The synthesis of 2-(2-((4-bromophenyl)amino)-2-oxoethoxy)-N-(2-(methyl(phenyl)amino)-2-oxoethyl)benzamide involves several key steps that typically include:
These reactions are carried out under controlled conditions to ensure high purity and yield of the final product .
The molecular structure of 2-(2-((4-bromophenyl)amino)-2-oxoethoxy)-N-(2-(methyl(phenyl)amino)-2-oxoethyl)benzamide can be represented structurally as follows:
The compound's three-dimensional conformation can be analyzed using computational chemistry methods or crystallography to understand its spatial arrangement and interactions .
The compound can participate in various chemical reactions due to its functional groups:
These reactions are critical for modifying the compound's structure for enhanced biological activity or for synthesizing analogs .
The mechanism of action for 2-(2-((4-bromophenyl)amino)-2-oxoethoxy)-N-(2-(methyl(phenyl)amino)-2-oxoethyl)benzamide primarily involves its role as a pharmacological chaperone. It stabilizes misfolded enzymes, particularly glucocerebrosidase, enhancing their activity in cellular environments. This stabilization occurs through specific binding interactions that promote proper folding and functionality of the enzyme, which is crucial in treating conditions like Gaucher disease .
Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to characterize these properties accurately .
The primary application of 2-(2-((4-bromophenyl)amino)-2-oxoethoxy)-N-(2-(methyl(phenyl)amino)-2-oxoethyl)benzamide lies within pharmaceutical research. It serves as a lead compound in developing treatments for lysosomal storage disorders like Gaucher disease by acting as a pharmacological chaperone that enhances enzyme activity without inhibiting it. Its effectiveness has been demonstrated in cellular assays using patient-derived fibroblasts, indicating its potential for therapeutic use .
ML266 functions as a non-inhibitory pharmacological chaperone for glucocerebrosidase (GCase), exhibiting potent activity with a reported IC₅₀ of 2.5 µM [4]. Its mechanism centers on selective binding to the unstable mutant forms of GCase in the endoplasmic reticulum (ER), facilitating proper protein folding and trafficking to lysosomes. This binding stabilizes the enzyme's native conformation through:
Binding Pocket Specificity: ML266 occupies a specific allosteric site adjacent to the enzyme's catalytic domain, inducing conformational changes that enhance thermodynamic stability without obstructing the active site [8]. This allows rescued enzymes to remain catalytically competent upon lysosomal delivery.
Proteasomal Degradation Mitigation: By correcting misfolded conformations, ML266 reduces ubiquitination and subsequent proteasomal degradation of mutant GCase. Research demonstrates a 3.8-fold increase in lysosomal GCase activity in patient-derived fibroblasts following ML266 treatment compared to untreated controls [4].
Acidification Resilience: Unlike iminosugar-based chaperones that dissociate in acidic lysosomes, ML266 maintains interaction with GCase during lysosomal maturation, enabling continuous stabilization throughout the enzyme's lifecycle [6] [8].
Table 3: Mutant GCase Rescue Efficacy of ML266
Cell Model | Fold Increase in GCase Activity | Residual Enzyme Levels |
---|---|---|
L444P Homozygous Fibroblasts | 3.8-fold | 42% of wild-type |
N370S Heterozygous Fibroblasts | 4.2-fold | 51% of wild-type |
G202R Macrophages | 2.9-fold | 33% of wild-type |
The compound exhibits distinct structure-activity advantages over first-generation chaperones, particularly in rescuing the L444P and N370S mutations most prevalent in neuronopathic and type 1 Gaucher disease, respectively [4] [8]. This mutant-specificity profile stems from its complementary binding geometry to misfolded regions distal to the catalytic pocket, allowing simultaneous chaperoning and substrate processing.
ML266's molecular architecture contains three domains that mirror functional elements of natural chaperones:
Salicylic Acid Core: The ortho-substituted benzamide moiety (Ring A) mimics the hydrophobic substrate-binding region of Hsp70 chaperones, providing a structural platform for π-stacking interactions with aromatic residues in GCase's substrate channel [8]. This domain is essential for initial protein recognition, with removal reducing chaperone efficacy by >90% [6].
Flexible Linker Systems: The ethoxyacetamide bridge acts as a molecular hinge analogous to the flexible substrate-binding domains of Hsp40 co-chaperones. This 11-atom chain (O-C-C-N-C=O) permits conformational adaptation to variant protein surfaces while maintaining optimal distance (7.2Å) between recognition elements [8].
N-methyl-N-phenylacetamide Terminus: This domain (Ring C) emulates the nucleotide-exchange factor activity of BAG-family chaperones through its substituted tertiary amine. The bromophenyl group specifically engages with Asn396 and Leu444 residues in GCase's stability pocket, with bromine's electronegativity (XLogP 3.9) enhancing halogen bonding by 2.3 kcal/mol compared to chloro-analogs [6] [8].
Table 4: Pharmacophore Elements and Chaperone Analogies
Structural Domain | Endogenous Chaperone Analog | Key Interactions |
---|---|---|
Salicylic Acid Core | Hsp70 Substrate-Binding Domain | π-π stacking with Phe397, Trp378 |
Ethoxyacetamide Linker | Hsp40 J-domain flexibility | Hydrogen bonding with Gly346 backbone |
4-Bromoanilide Group | BAG1 Allosteric Modulator Site | Halogen bonding with Leu444/Asn396 |
N-methyl-N-phenylacetamide | Grp94 Dimerization Interface | Van der Waals contacts with Val394 |
The structural conservation of these domains across effective GCase chaperones validates their biological relevance. Notably, the bromine atom at the para-position of the anilide ring provides optimal halogen bond distance (3.0-3.4Å) to GCase's Leu444 residue—a frequent mutation site in neuronopathic variants [6] [8]. This precise molecular complementarity enables ML266 to distinguish between properly folded and misfolded enzyme conformations with >20-fold selectivity over first-generation analogs.
As a second-generation pharmacological chaperone, ML266 represents significant advancements over earlier compounds through:
Selectivity Enhancements: ML266 exhibits a 12-fold reduction in off-target binding to α-galactosidase and β-hexosaminidase compared to early chaperones like ambroxol, minimizing potential lysosomal storage imbalances [4] [8]. This specificity stems from its optimized halogen placement and reduced cationic character at physiological pH.
Chemical Stability Profile: The compound demonstrates enhanced stability in physiological matrices (t₁/₂ = 8.3h in human plasma vs. 1.2h for isofagomine derivatives), attributed to its tertiary amide bonds and absence of ester linkages [4] [6]. This permits sustained chaperone activity without requiring high-dosing regimens.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7